4,4'-(9-Fluorenylidene)dianiline
Overview
Description
4,4’-(9-Fluorenylidene)dianiline is an organic compound with the molecular formula C25H20N2. It is a diamine derivative of fluorene, characterized by the presence of two aniline groups attached to the fluorene core. This compound is known for its unique structural properties and has found applications in various fields of scientific research and industry.
Mechanism of Action
Target of Action
4,4’-(9-Fluorenylidene)dianiline, also known as 4,4’-(9H-fluorene-9,9-diyl)dianiline, is a diamine . It is an arylamine analog of fluorene-9-bisphenol (BHPF) . .
Mode of Action
It has been reported that the compound can undergo electropolymerization by consecutive multisweep cyclic voltammetry .
Biochemical Pathways
Its parent compound, bhpf, has been reported to have endocrine-disrupting activities , suggesting that 4,4’-(9-Fluorenylidene)dianiline might also interact with endocrine-related pathways.
Result of Action
It is known that bhpf, an arylamine analog of this compound, can cause endometrial atrophy, ovarian damage, and adverse pregnancy outcomes in animals . This suggests that 4,4’-(9-Fluorenylidene)dianiline might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(9-Fluorenylidene)dianiline typically involves the reaction of fluorene with aniline under specific conditions. One common method is the nucleophilic substitution reaction, where fluorene is reacted with aniline in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 4,4’-(9-Fluorenylidene)dianiline may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4,4’-(9-Fluorenylidene)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
4,4’-(9-Fluorenylidene)dianiline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its role as an antiestrogenic agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of advanced materials, such as high-performance polymers and resins.
Comparison with Similar Compounds
- 4,4’-(9-Fluorenylidene)diphenol
- 4,4’-Oxydianiline
- 4,4’-(Hexafluoroisopropylidene)dianiline
Comparison: 4,4’-(9-Fluorenylidene)dianiline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[9-(4-aminophenyl)fluoren-9-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16H,26-27H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFDSGGWDIVQGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)N)C5=CC=C(C=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348173 | |
Record name | 4,4'-(9H-Fluorene-9,9-diyl)dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15499-84-0 | |
Record name | 4,4'-(9H-Fluorene-9,9-diyl)dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(9-Fluorenylidene)dianiline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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